![molecular formula C14H19N3O6S B14204854 Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]- CAS No. 827018-37-1](/img/structure/B14204854.png)
Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]- is a complex organic compound with a molecular formula of C12H18N2O4S. It is known for its unique structure, which includes a hexanoic acid backbone with an attached 4-aminophenyl sulfonyl group. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]- typically involves multiple steps. One common method includes the reaction of hexanoic acid with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then further reacted with oxalyl chloride to introduce the oxoacetyl group. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often include rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxoacetyl group to a hydroxyl group.
Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]- involves its interaction with specific molecular targets. The sulfonyl and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity. The oxoacetyl group may also participate in covalent bonding with nucleophilic sites on biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 6-[(4-aminophenyl)sulfonyl]amino-: Lacks the oxoacetyl group.
Hexanoic acid, 6-[(4-aminophenyl)amino]-: Lacks the sulfonyl group.
Hexanoic acid, 6-[(4-sulfonylphenyl)amino]-: Lacks the amino group.
Uniqueness
Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]- is unique due to the presence of all three functional groups (amino, sulfonyl, and oxoacetyl) in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Properties
CAS No. |
827018-37-1 |
|---|---|
Molecular Formula |
C14H19N3O6S |
Molecular Weight |
357.38 g/mol |
IUPAC Name |
6-[[2-[(4-aminophenyl)sulfonylamino]-2-oxoacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H19N3O6S/c15-10-5-7-11(8-6-10)24(22,23)17-14(21)13(20)16-9-3-1-2-4-12(18)19/h5-8H,1-4,9,15H2,(H,16,20)(H,17,21)(H,18,19) |
InChI Key |
SJRXKMPJGCIUSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)
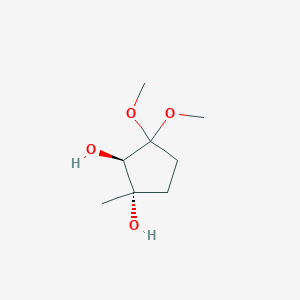
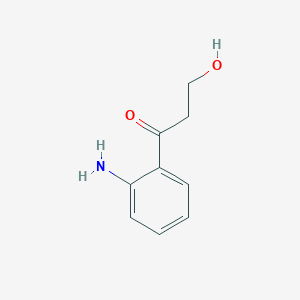

![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)
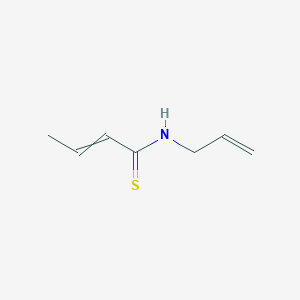
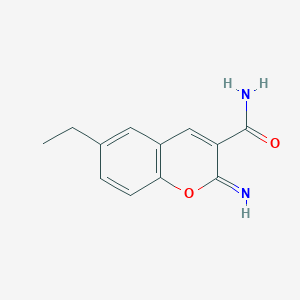
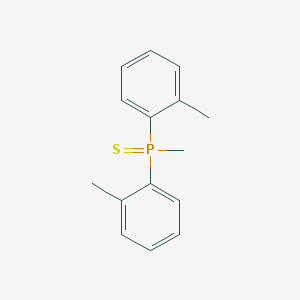
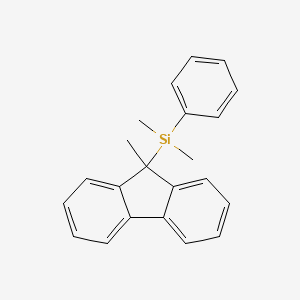
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
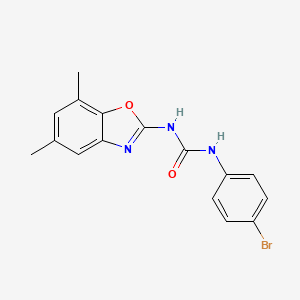
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)
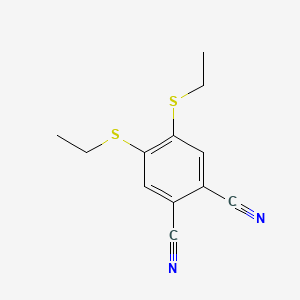
![2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol](/img/structure/B14204835.png)
